molecular formula C12H11N5O3S2 B2857883 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207051-47-5

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2857883
CAS No.: 1207051-47-5
M. Wt: 337.37
InChI Key: CANRJUXWPAPABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole intermediate. This intermediate is then subjected to a series of reactions to introduce the triazole and carboxamide groups.

    Preparation of Benzo[d]thiazole Intermediate: The synthesis begins with the reaction of 2-aminobenzenethiol with a suitable aldehyde to form the benzo[d]thiazole ring.

    Formation of Triazole Ring: The benzo[d]thiazole intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Introduction of Carboxamide Group: Finally, the triazole intermediate is reacted with a suitable carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as cyclooxygenases (COX), by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzo[d]thiazole and triazole rings, along with the methylsulfonyl and carboxamide groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c1-17-6-9(15-16-17)11(18)14-12-13-8-4-3-7(22(2,19)20)5-10(8)21-12/h3-6H,1-2H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANRJUXWPAPABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.